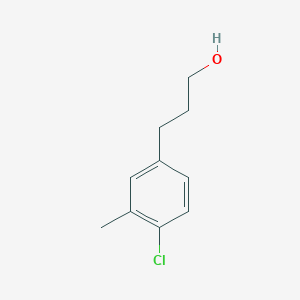
3-(4-chloro-3-methylphenyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chloro-3-methylphenyl)propan-1-ol is an organic compound that belongs to the class of phenylpropanols It is characterized by the presence of a chloro and a methyl group attached to the benzene ring, along with a hydroxyl group attached to the propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chloro-3-methylphenyl)propan-1-ol can be achieved through several methods. One common approach involves the reduction of 3-(4-chloro-3-methylphenyl)propan-1-one using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a palladium or platinum catalyst. This method offers the advantage of scalability and efficiency, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(4-chloro-3-methylphenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form the corresponding alkane using strong reducing agents.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed
Oxidation: 3-(4-chloro-3-methylphenyl)propan-1-one.
Reduction: 3-(4-chloro-3-methylphenyl)propane.
Substitution: 3-(4-substituted-3-methylphenyl)propan-1-ol.
Scientific Research Applications
3-(4-chloro-3-methylphenyl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of polymers.
Mechanism of Action
The mechanism of action of 3-(4-chloro-3-methylphenyl)propan-1-ol involves its interaction with specific molecular targets. The hydroxyl group allows it to form hydrogen bonds with biological molecules, potentially affecting their function. The chloro and methyl groups may influence its lipophilicity and ability to cross cell membranes, thereby impacting its bioavailability and activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methylphenyl)propan-1-ol
- 3-(4-chlorophenyl)propan-1-ol
- 3-(4-methoxyphenyl)propan-1-ol
Uniqueness
3-(4-chloro-3-methylphenyl)propan-1-ol is unique due to the presence of both chloro and methyl groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The combination of these substituents may enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various applications.
Properties
Molecular Formula |
C10H13ClO |
|---|---|
Molecular Weight |
184.66 g/mol |
IUPAC Name |
3-(4-chloro-3-methylphenyl)propan-1-ol |
InChI |
InChI=1S/C10H13ClO/c1-8-7-9(3-2-6-12)4-5-10(8)11/h4-5,7,12H,2-3,6H2,1H3 |
InChI Key |
BZNQPRPSEYRSAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CCCO)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














